Ethyl 3-amino-4-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 183.63 g/mol. It is derived from butanoic acid and features both an amino group and a hydroxyl group, making it a significant compound in various chemical and pharmaceutical applications. This compound is classified as an amino acid derivative, specifically an ester of 3-amino-4-hydroxybutanoic acid with ethanol, and is used in laboratories for the synthesis of other compounds and in medicinal chemistry.
The synthesis of ethyl 3-amino-4-hydroxybutanoate hydrochloride typically involves the esterification process. The most common method includes:
The molecular structure of ethyl 3-amino-4-hydroxybutanoate hydrochloride can be represented using various notations:
InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(8)4(2)7;/h4-5,8H,3,7H2,1-2H3;1HCCOC(=O)C(C(C)N)O.ClThese representations indicate that the compound consists of a butanoate backbone with functional groups positioned at specific locations, which significantly influence its reactivity and biological activity.
Ethyl 3-amino-4-hydroxybutanoate hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 3-amino-4-hydroxybutanoate hydrochloride involves its interaction with specific biological targets:
Ethyl 3-amino-4-hydroxybutanoate hydrochloride has several significant applications:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1